molecular formula C16H16N2O2 B15138003 Rasp-IN-1

Rasp-IN-1

Cat. No.: B15138003
M. Wt: 268.31 g/mol
InChI Key: PMUCJUMJDCRIRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Rasp-IN-1 involves multiple synthetic steps, typically starting from commercially available precursors. The exact synthetic route and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as condensation reactions, cyclization, and purification steps like recrystallization or chromatography are likely involved.

Industrial Production Methods: Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Rasp-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Rasp-IN-1 has several scientific research applications, including:

Mechanism of Action

Rasp-IN-1 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit reactive aldehyde species, which are involved in various pathological processes . The compound binds to these species, preventing them from causing cellular damage and inflammation. This mechanism is particularly relevant in conditions like macular degeneration, where reactive aldehyde species play a significant role .

Conclusion

This compound is a promising compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool in the study and treatment of various diseases, particularly those involving reactive aldehyde species.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(5-amino-2-phenyl-1,3-benzoxazol-6-yl)propan-2-ol

InChI

InChI=1S/C16H16N2O2/c1-16(2,19)11-8-14-13(9-12(11)17)18-15(20-14)10-6-4-3-5-7-10/h3-9,19H,17H2,1-2H3

InChI Key

PMUCJUMJDCRIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1N)N=C(O2)C3=CC=CC=C3)O

Origin of Product

United States

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